![molecular formula C15H20FN3O2 B3012699 [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone CAS No. 346713-94-8](/img/structure/B3012699.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone, also known as FPM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FPM is a small molecule that belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to interact with proteins involved in the regulation of cell growth, apoptosis, and neurotransmitter signaling, such as the PI3K/Akt/mTOR pathway, Bcl-2 family proteins, and serotonin and dopamine receptors.
Biochemical and Physiological Effects:
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects, depending on the target and the cellular context. In cancer cells, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair, leading to cell death. In neuronal cells, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to modulate the release and uptake of neurotransmitters, leading to changes in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has several advantages for lab experiments, such as its small size, high potency, and low toxicity. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can be easily synthesized and purified, and its activity can be easily measured using various assays. However, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone also has some limitations, such as its poor solubility in water and its potential off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone, including the identification of its molecular targets and the development of more potent and selective derivatives. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone also has potential applications in combination therapy with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer. In addition, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can be used as a tool compound for the study of various biological processes, such as cell signaling and neurotransmission.
Méthodes De Synthèse
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and an acid catalyst. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological and psychiatric disorders, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCCYKSBNDQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
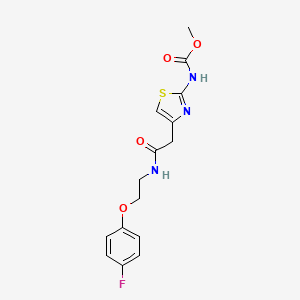
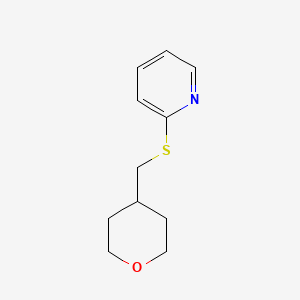
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
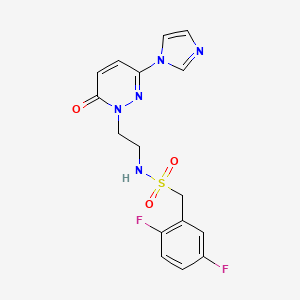


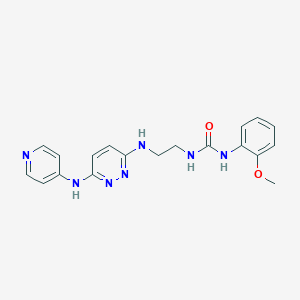
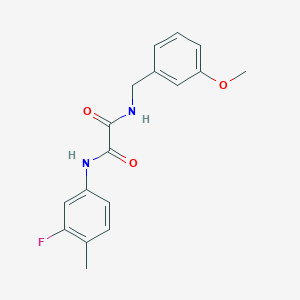
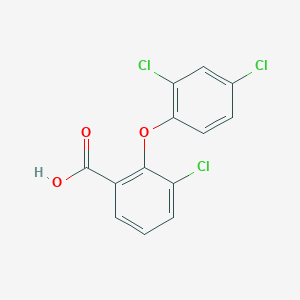
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)